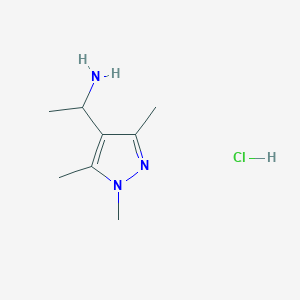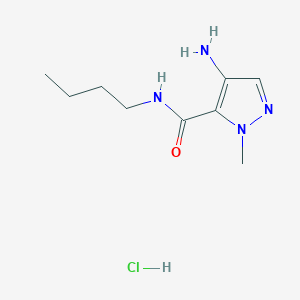![molecular formula C14H14ClN3 B3103127 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1431965-51-3](/img/structure/B3103127.png)
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride
Vue d'ensemble
Description
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C14H15Cl2N3. It has a molecular weight of 296.19 . The compound is also known by its synonyms: [2-(1H-1,3-benzodiazol-1-yl)phenyl]methanamine dihydrochloride and (2-(1H-Benzo[d]imidazol-1-yl)phenyl)methanamine dihydrochloride .
Synthesis Analysis
The synthesis of benzimidazole derivatives generally involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . A one-pot procedure using formic acid, iron powder, and NH4Cl as an additive is commonly used . Another method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The molecular structure of 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride consists of a benzimidazole ring attached to a phenyl ring through a methanamine group . The InChI key for this compound is FSWXCHMNYKXFHL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a complexity of 256 and a topological polar surface area of 43.8 . It has a covalently-bonded unit count of 3, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 3 . The compound is canonicalized .Applications De Recherche Scientifique
Antimicrobial Activity
- Benzimidazole derivatives, including compounds structurally related to 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride, have been studied for their antimicrobial properties. For instance, a study found that 1H-benzo[d]imidazol-2-yl)methanamine and its derivatives exhibited significant antimicrobial activities, indicating potential for treatment of infections caused by bacteria or yeasts (Ajani et al., 2016).
Antifungal and Antibacterial Properties
- Similarly, the antimicrobial and antifungal activity of related compounds has been extensively studied. Various benzimidazole derivatives demonstrated variable degrees of antibacterial and antifungal activities, suggesting their potential in antimicrobial applications (Visagaperumal et al., 2010).
Synthesis and Characterization
- The synthesis and characterization of similar compounds have been a focus of research. Studies have demonstrated the methods of synthesizing these compounds and evaluating their chemical structures through various spectroscopic techniques, which is crucial for understanding their biological activities (Kopel et al., 2015).
Application in Catalysis
- Apart from their biological activities, benzimidazole derivatives, including those similar to 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride, have also been used in catalysis. This application is significant in various chemical synthesis processes, where these compounds can act as catalysts or catalyst ligands (Patricio-Rangel et al., 2019).
Cancer Research
- Research has also explored the potential anticancer properties of benzimidazole derivatives. Studies indicate that these compounds may inhibit cancer cell growth and could be promising in the development of new cancer therapies (Argirova et al., 2022).
Mécanisme D'action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some benzimidazole derivatives have been found to inhibit tubulin polymerization, which can lead to apoptosis in cancer cells .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzimidazole derivatives have been found to exhibit a variety of effects at the molecular and cellular level, such as inducing apoptosis in cancer cells .
Propriétés
IUPAC Name |
[2-(benzimidazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17;/h1-8,10H,9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMXASPCTYQXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride | |
CAS RN |
1431965-51-3 | |
| Record name | Benzenemethanamine, 2-(1H-benzimidazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine](/img/structure/B3103056.png)


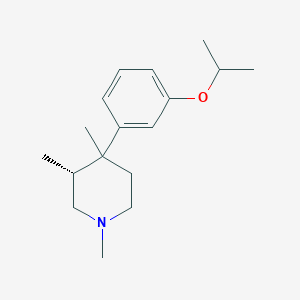
![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B3103085.png)
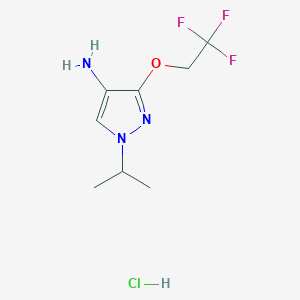
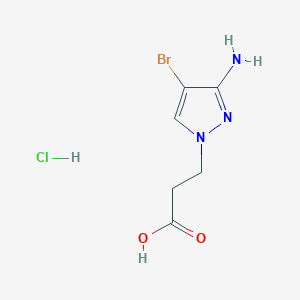

![4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B3103101.png)
![4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1h-pyrazole-5-carboxamide hydrochloride](/img/structure/B3103111.png)

